molecular formula C12H14ClN3O3S B2721281 3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione CAS No. 855715-24-1

3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione

Cat. No. B2721281
CAS RN: 855715-24-1
M. Wt: 315.77
InChI Key: UMOZSRKMKGHSAM-UHFFFAOYSA-N
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Description

Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds presenting two possible tautomeric forms: the 1H- and 2H-isomers . They have been synthesized as TRK inhibitors, which are associated with the proliferation and differentiation of cells .


Synthesis Analysis

Based on scaffold hopping and computer-aided drug design, 38 pyrazolo[3,4-b]pyridine derivatives were synthesized . The synthetic route for these compounds typically involves coupling reactions such as the Suzuki reaction .


Molecular Structure Analysis

Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The diversity of the substituents present at positions N1, C3, C4, C5, and C6 can greatly influence the properties of these compounds .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of pyrazolo[3,4-b]pyridine derivatives often involve coupling reactions such as the Suzuki reaction .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazolo[3,4-b]pyridine derivatives can vary greatly depending on the substituents present at various positions on the molecule .

Safety And Hazards

The safety and hazards associated with pyrazolo[3,4-b]pyridine derivatives would depend on the specific compound and its biological activity. For example, compound C03 showed acceptable activity and possessed good plasma stability .

Future Directions

The future directions in the research of pyrazolo[3,4-b]pyridine derivatives could involve the exploration of different substituents to improve their activity and selectivity . Furthermore, these compounds could be evaluated for their potential in the treatment of various diseases associated with TRKs .

properties

IUPAC Name

6-(chloromethyl)-1-(1,1-dioxothiolan-3-yl)-3-methyl-7H-pyrazolo[3,4-b]pyridin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClN3O3S/c1-7-11-10(17)4-8(5-13)14-12(11)16(15-7)9-2-3-20(18,19)6-9/h4,9H,2-3,5-6H2,1H3,(H,14,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMOZSRKMKGHSAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C2=C1C(=O)C=C(N2)CCl)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[6-(Chloromethyl)-3-methyl-4-oxo-1H,4H,7H-pyrazolo[3,4-b]pyridin-1-yl]-1lambda6-thiolane-1,1-dione

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